molecular formula C24H44O22 B8023824 Stachyose hydrate from Stachys tuberifera

Stachyose hydrate from Stachys tuberifera

Cat. No.: B8023824
M. Wt: 684.6 g/mol
InChI Key: YDBMRUQRXAFOAH-KTDNCYJLSA-N
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Description

Stachyose hydrate is a tetrasaccharide belonging to the raffinose family of oligosaccharides. It is derived from the plant Stachys tuberifera. The compound has the empirical formula C24H42O21 · xH2O and a molecular weight of 666.58 (anhydrous basis)

Preparation Methods

Synthetic Routes and Reaction Conditions

Stachyose hydrate can be prepared by a modification of the procedure of von Plante and Schulze, which was first described in 1890 . The synthesis involves the enzymatic conversion of sucrose and galactinol to stachyose through the action of galactosyltransferases. The reaction conditions typically require a controlled environment with specific pH and temperature settings to optimize enzyme activity.

Industrial Production Methods

Industrial production of stachyose hydrate involves the extraction and purification from plant sources, particularly from Stachys tuberifera. The process includes several steps such as extraction, filtration, concentration, and crystallization to obtain high-purity stachyose hydrate suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Stachyose hydrate undergoes several types of chemical reactions, including hydrolysis, oxidation, and enzymatic reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from the hydrolysis of stachyose include galactose, glucose, and fructose. Oxidation reactions can produce a range of oxidized derivatives depending on the specific conditions and reagents used .

Scientific Research Applications

Stachyose hydrate has a wide range of scientific research applications:

Mechanism of Action

Stachyose hydrate exerts its effects primarily through its role as a carbohydrate source. In the digestive system, it is broken down by α-galactosidase into simpler sugars, which can then be utilized by the body or by gut microbiota. The prebiotic effect of stachyose is attributed to its ability to promote the growth of beneficial bacteria such as Bifidobacteria and Lactobacilli .

Comparison with Similar Compounds

Stachyose hydrate is similar to other raffinose family oligosaccharides such as raffinose and verbascose. it is unique in its specific structure and the number of galactose units it contains:

Stachyose hydrate’s specific structure allows it to have distinct functional properties and applications compared to these similar compounds.

Properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O21.H2O/c25-1-6-10(28)14(32)17(35)21(41-6)39-3-8-11(29)15(33)18(36)22(42-8)40-4-9-12(30)16(34)19(37)23(43-9)45-24(5-27)20(38)13(31)7(2-26)44-24;/h6-23,25-38H,1-5H2;1H2/t6-,7-,8-,9-,10+,11+,12-,13-,14+,15+,16+,17-,18-,19-,20+,21+,22+,23-,24+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBMRUQRXAFOAH-KTDNCYJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC4(C(C(C(O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)O[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44O22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

684.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10094-58-3, 470-55-3
Record name Stachyose tetrahydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10094-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)-O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Stachyose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.754
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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